2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and stability. This particular compound features a chlorobenzamido group and a carboxamide group attached to a dimethyl-substituted thiophene ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of 2-Chlorobenzamido Intermediate
- React 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
- React 2-chlorobenzoyl chloride with ammonia to obtain 2-chlorobenzamide.
-
Formation of 4,5-Dimethylthiophene-3-carboxylic Acid
- Perform a Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of aluminum chloride to obtain 4,5-dimethylthiophene.
- Oxidize 4,5-dimethylthiophene to form 4,5-dimethylthiophene-3-carboxylic acid.
-
Coupling Reaction
- Couple 2-chlorobenzamide with 4,5-dimethylthiophene-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative coupling reagents, and solvent recycling techniques to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized thiophenes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzamido)-4,5-dimethoxybenzoic acid
- 2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxylic acid
Uniqueness
2-(2-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to the presence of both a chlorobenzamido group and a carboxamide group on a dimethyl-substituted thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-7-8(2)20-14(11(7)12(16)18)17-13(19)9-5-3-4-6-10(9)15/h3-6H,1-2H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIJJIOIZNNOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.